2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
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Overview
Description
2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a complex organic compound that features a phenolic core substituted with bulky tert-butyl groups and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves multi-step organic reactions. One common route starts with the alkylation of 2,6-ditert-butylphenol to introduce the tert-butyl groups. This is followed by the formation of the triazole ring through a cyclization reaction involving a thiol and a suitable azide precursor. The final step involves the condensation of the triazole derivative with the phenolic compound under controlled conditions to form the imino linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imino group can be reduced to form amines.
Substitution: The tert-butyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a stabilizer in polymers and as an additive in lubricants.
Mechanism of Action
The mechanism of action of 2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, thereby scavenging free radicals and exhibiting antioxidant activity. The triazole moiety can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Ditert-butyl-4-methylphenol: Known for its antioxidant properties.
2,4-Ditert-butylphenol: Used as an antioxidant and stabilizer in various applications.
2,6-Ditert-butylphenol: Precursor to more complex antioxidants and stabilizers .
Uniqueness
2,6-ditert-butyl-4-{[(3-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is unique due to the presence of both the bulky tert-butyl groups and the triazole moiety, which confer distinct chemical and biological properties. This combination enhances its stability and reactivity, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
4-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-16(2,3)12-7-11(8-13(14(12)22)17(4,5)6)9-19-21-10-18-20-15(21)23/h7-10,22H,1-6H3,(H,20,23)/b19-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRQYYVRWSTHOQ-DJKKODMXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NN2C=NNC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/N2C=NNC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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